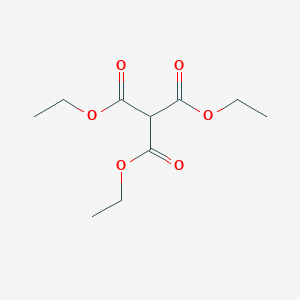
Triethyl methanetricarboxylate
Übersicht
Beschreibung
Triethyl methanetricarboxylate (TEMT) is a chemical compound that has been explored for its utility in organic synthesis, particularly as a diethyl malonate surrogate. It has been shown to undergo mild alkylation with primary, benzylic, and allylic alcohols under Mitsunobu conditions, yielding fair to good yields. This demonstrates its potential as a versatile reagent in the synthesis of various organic molecules .
Synthesis Analysis
The synthesis of TEMT and its derivatives has been a subject of research due to its potential applications in organic chemistry. For instance, TEMT can be alkylated by alcohols under Mitsunobu conditions, which is a widely used method for converting alcohols into other functional groups in the presence of a nucleophile and a dehydrating agent . Additionally, methanetricarboxylates have been used to prepare heteroarylcarboxamides with potential biological activity, showcasing the reagent's role in the synthesis of biologically active compounds .
Molecular Structure Analysis
While the specific molecular structure of TEMT is not detailed in the provided papers, related compounds with complex molecular structures have been studied. For example, the molecular structure of tris(trimethylsilyl)methane, a sterically crowded molecule, has been investigated using gas-phase electron diffraction, revealing details about bond lengths, angles, and torsional angles that are affected by steric hindrance . These studies provide insights into how molecular overcrowding can influence the geometry of related compounds, which may be relevant for understanding the structural aspects of TEMT.
Chemical Reactions Analysis
TEMT's reactivity has been explored in various chemical reactions. It serves as a key reagent for the preparation of heteroarylcarboxamides, which are synthesized through the reaction of methanetricarboxylates with heterocyclic amines. These heterocyclic esters are then further reacted with primary amines to obtain a variety of heteroarylcarboxylic amides with different substituents on the carboxamide group . This highlights TEMT's role in facilitating the synthesis of compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of TEMT are not explicitly discussed in the provided papers. However, the properties of similar compounds, such as those with tris(pyrazolyl)methane ligands, have been reviewed, indicating that these compounds can form coordination complexes and organometallic structures . The synthesis and structure of related compounds, such as geminal di(hypersilyl) compounds, also provide insights into the steric effects that can influence the physical properties of TEMT derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Inhibitors of Hsp90
- Application Summary : Triethyl methanetricarboxylate is used in the synthesis of novel inhibitors of Hsp90 . Hsp90 (Heat Shock Protein 90) is a chaperone protein that assists other proteins to fold properly, stabilizes proteins against heat stress, and aids in protein degradation. It also stabilizes a number of proteins required for tumor growth, so inhibitors of Hsp90 are often used in cancer treatment .
- Methods of Application : While the exact methods of application are not specified, it typically involves chemical reactions under controlled conditions to synthesize the inhibitors. The unwanted carboxyl group can be removed by treatment with Na alkoxide, LDA or BCl3 .
- Results or Outcomes : The outcome of this application is the creation of novel inhibitors of Hsp90, which could potentially be used in cancer treatment .
Preparation of Dihydroquinoline-3-carboxylic Acids
- Application Summary : Triethyl methanetricarboxylate is also used in the preparation of novel dihydroquinoline-3-carboxylic acids that function as HIV-1 integrase inhibitors . HIV-1 integrase is an enzyme produced by the HIV-1 virus that enables its genetic material to be integrated into the DNA of the infected cell. Inhibitors of this enzyme prevent the virus from replicating.
- Methods of Application : The exact methods of application are not specified, but it would involve chemical synthesis procedures under controlled conditions. The unwanted carboxyl group can be removed by treatment with Na alkoxide, LDA or BCl3 .
- Results or Outcomes : The outcome of this application is the creation of novel dihydroquinoline-3-carboxylic acids, which could potentially be used as HIV-1 integrase inhibitors .
Monoalkylation of Malonic Esters
- Application Summary : Triethyl methanetricarboxylate has been used as “blocked” malonic esters, restricting reaction with alkyl halides to monoalkylation . This is a useful method in organic synthesis where selective monoalkylation is desired.
- Methods of Application : The unwanted carboxyl group can be removed by treatment with sodium alkoxide, lithium diisopropylamide (LDA), or boron trichloride (BCl3) .
- Results or Outcomes : The outcome of this application is the creation of monoalkylated malonic esters, which can be used as intermediates in various organic synthesis reactions .
Chain Extension Method
- Application Summary : Triethyl methanetricarboxylate provides a useful 2-carbon chain extension method that adds to Michael acceptors under phase-transfer conditions . This is a valuable technique in organic synthesis for creating larger organic molecules from smaller ones.
- Methods of Application : The exact methods of application are not specified, but it would involve chemical synthesis procedures under controlled conditions. The unwanted carboxyl group can be removed by treatment with sodium alkoxide, LDA, or BCl3 .
- Results or Outcomes : The outcome of this application is the creation of larger organic molecules with extended carbon chains, which can be used as intermediates in various organic synthesis reactions .
Synthesis of Pyrrole Derivatives
- Application Summary : Triethyl methanetricarboxylate can be used in the synthesis of pyrrole derivatives . Pyrrole is a heterocyclic aromatic organic compound, and its derivatives have various applications in medicinal chemistry, including as building blocks for pharmaceutical drugs .
- Methods of Application : The exact methods of application are not specified, but it would involve chemical synthesis procedures under controlled conditions. The unwanted carboxyl group can be removed by treatment with sodium alkoxide, LDA, or BCl3 .
- Results or Outcomes : The outcome of this application is the creation of pyrrole derivatives, which can be used as intermediates in various organic synthesis reactions, including the synthesis of pharmaceutical drugs .
Synthesis of Fused Ring Systems
- Application Summary : Triethyl methanetricarboxylate can be used in the synthesis of fused ring systems . Fused ring systems are common structural motifs in many natural products and pharmaceutical drugs .
- Methods of Application : The exact methods of application are not specified, but it would involve chemical synthesis procedures under controlled conditions. The unwanted carboxyl group can be removed by treatment with sodium alkoxide, LDA, or BCl3 .
- Results or Outcomes : The outcome of this application is the creation of fused ring systems, which can be used as intermediates in various organic synthesis reactions, including the synthesis of natural products and pharmaceutical drugs .
Safety And Hazards
Eigenschaften
IUPAC Name |
triethyl methanetricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZPNUZBDCYTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211866 | |
| Record name | Triethyl methanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl methanetricarboxylate | |
CAS RN |
6279-86-3 | |
| Record name | 1,1,1-Triethyl methanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6279-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl methanetricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006279863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyl methanetricarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl methanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl methanetricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




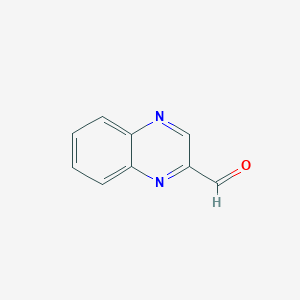

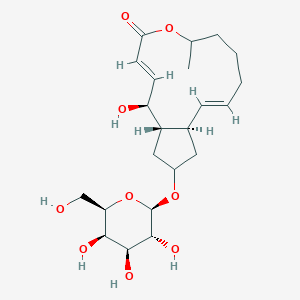
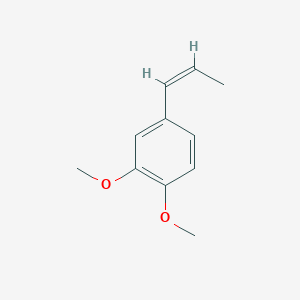
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)


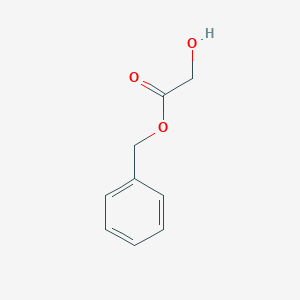

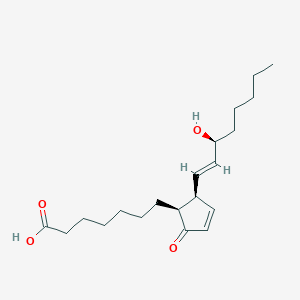
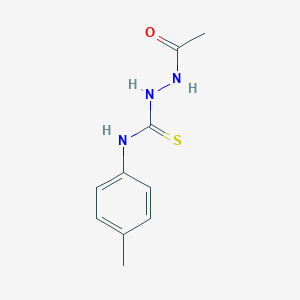
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)